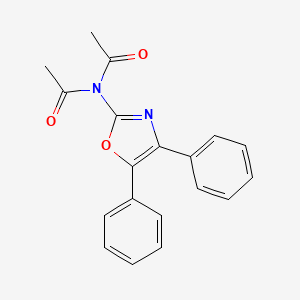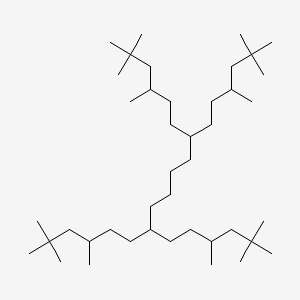
2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane is a complex organic compound with the molecular formula C42H86 It is a high molecular weight hydrocarbon, known for its unique structure and properties
Méthodes De Préparation
The synthesis of 2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane involves multiple steps, typically starting with the preparation of the necessary alkyl halides and subsequent coupling reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Analyse Des Réactions Chimiques
2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the addition of hydrogen atoms to the compound.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperature control, and the use of inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and stability.
Biology: Research into its interactions with biological membranes and potential as a bio-compatible material.
Medicine: Investigations into its use as a carrier for drug delivery systems due to its stability and non-reactivity.
Industry: Applications in the production of lubricants, coatings, and other materials that require high stability and resistance to degradation
Mécanisme D'action
The mechanism by which 2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane exerts its effects is primarily through its physical and chemical stability. Its molecular structure allows it to interact with other molecules without undergoing significant changes, making it an ideal candidate for various applications. The pathways involved often include non-covalent interactions such as van der Waals forces and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane stands out due to its high molecular weight and unique branching structure. Similar compounds include:
Tridecane, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl): A lower molecular weight hydrocarbon with similar branching but fewer carbon atoms.
Octadecane derivatives: Other octadecane derivatives with different substituents that alter their chemical and physical properties.
Propriétés
Numéro CAS |
55470-97-8 |
|---|---|
Formule moléculaire |
C42H86 |
Poids moléculaire |
591.1 g/mol |
Nom IUPAC |
2,2,4,15,17,17-hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane |
InChI |
InChI=1S/C42H86/c1-33(29-39(5,6)7)21-25-37(26-22-34(2)30-40(8,9)10)19-17-18-20-38(27-23-35(3)31-41(11,12)13)28-24-36(4)32-42(14,15)16/h33-38H,17-32H2,1-16H3 |
Clé InChI |
ODRMXCPHVVYLHY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(CCCCC(CCC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


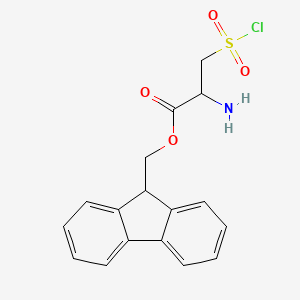
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
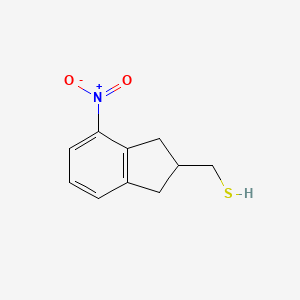
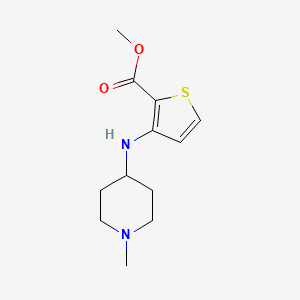

![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
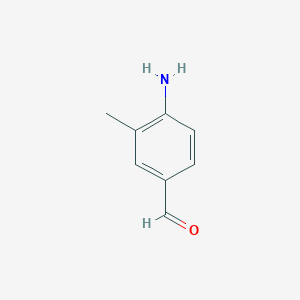
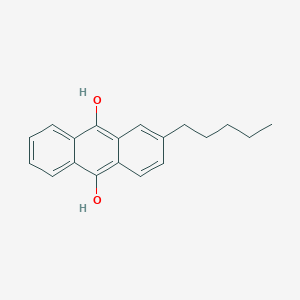
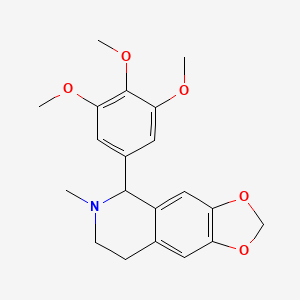
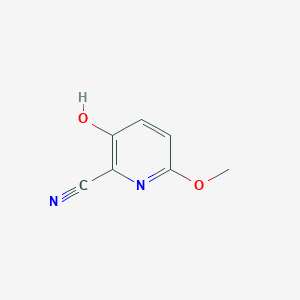

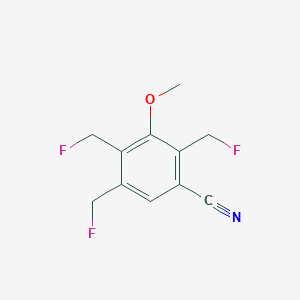
![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
